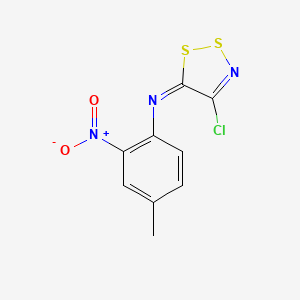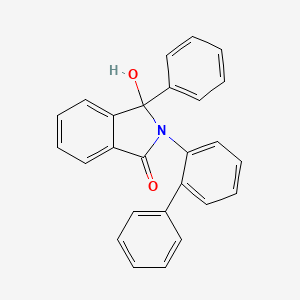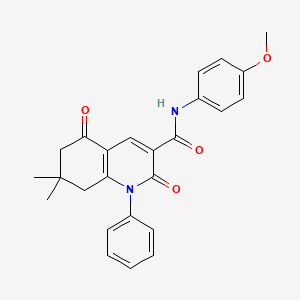![molecular formula C26H22N2O B11498797 2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B11498797.png)
2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole core, which is substituted with a naphthylmethyl group and a 4-methylphenoxymethyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Chemical Reactions Analysis
2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: It is explored for its therapeutic potential in the treatment of various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl]phenyl (hydroxy)carbamate: This compound also contains a benzodiazole core and exhibits similar biological activities.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is another benzodiazole derivative with comparable chemical properties.
The uniqueness of 2-[(4-METHYLPHENOXY)METHYL]-1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C26H22N2O/c1-19-10-14-23(15-11-19)29-18-26-27-24-8-4-5-9-25(24)28(26)17-20-12-13-21-6-2-3-7-22(21)16-20/h2-16H,17-18H2,1H3 |
InChI Key |
RRKBIMMYWTZPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitropyrido[1,2-a]benzimidazole](/img/structure/B11498725.png)
![N-[2-(3,4-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11498741.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11498757.png)
![Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-](/img/structure/B11498767.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11498772.png)
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11498774.png)
![N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide](/img/structure/B11498775.png)

![3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11498788.png)
![N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide](/img/structure/B11498789.png)
![4-amino-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11498792.png)

![Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate](/img/structure/B11498803.png)
